molecular formula C10H14FNO2 B15234984 (1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL

Cat. No.: B15234984
M. Wt: 199.22 g/mol
InChI Key: VZQRSSRWMFLQMF-LHLIQPBNSA-N
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Description

(1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. The compound features a unique structure with an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted aromatic compound.

    Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or resolution agents.

    Methoxylation: The methoxy group is introduced through methylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Reduction Products: Reduced analogs with modified functional groups.

    Substitution Products: Substituted aromatic compounds with different functional groups.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the interactions of chiral compounds with biological systems.

Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: Lacks the fluoro substituent.

    (1S,2R)-1-Amino-1-(5-fluoro-phenyl)propan-2-OL: Lacks the methoxy group.

Uniqueness:

    Fluoro and Methoxy Groups: The presence of both fluoro and methoxy groups in (1S,2R)-1-Amino-1-(5-fluoro-3-methoxyphenyl)propan-2-OL makes it unique, potentially leading to distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1

InChI Key

VZQRSSRWMFLQMF-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC(=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)OC)N)O

Origin of Product

United States

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